REACTION_CXSMILES
|
O.O.[Sn](Cl)Cl.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:9]=1[N+:15]#[N:16].[Cl-].COC1C=CC(Cl)=CC=1N>Cl.COC1C=CC(Cl)=CC=1[N+]#N.COC1C=CC(Cl)=CC=1[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl>[Cl:14][C:11]1[CH:12]=[CH:13][C:8]([O:7][CH3:6])=[C:9]([NH:15][NH2:16])[CH:10]=1 |f:0.1.2,3.4,7.8.9.10.11|
|
Name
|
|
Quantity
|
121 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)Cl)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
COC1=C(C=C(C=C1)Cl)[N+]#N.COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
the reaction was stirred at 0° C. for three hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
, 50 g, 0.18 mole) was added in portions with vigorous mechanical stirring
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
FILTRATION
|
Details
|
The tan solid was filtered
|
Type
|
WASH
|
Details
|
washed with concentrated HCl
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes in a mixture of 500 ml of dichloromethane and 500 ml 2N NaOH
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Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
the resulting oil crystallized from 100 ml of diethyl ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)NN)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.4 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |